Cupressicacid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupressic acid can be synthesized through the extraction of oleogum resin from coniferous trees. The resin is subjected to various purification processes, including solvent extraction and chromatography, to isolate cupressic acid .
Industrial Production Methods: Industrial production of cupressic acid involves large-scale extraction from the oleogum resin of trees like Araucaria heterophylla. The resin is collected, and cupressic acid is isolated using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cupressic acid undergoes several types of chemical reactions, including:
Oxidation: Cupressic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cupressic acid.
Substitution: Substitution reactions can introduce different functional groups into the cupressic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cupressic acid, and substituted derivatives with different functional groups .
Scientific Research Applications
Cupressic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Mechanism of Action
Cupressic acid exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are key mediators of inflammation.
Antibacterial Action: Cupressic acid disrupts bacterial cell membranes, leading to cell lysis and death.
Antiprotozoal Action: It interferes with the metabolic pathways of protozoa, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Cupressic acid is unique among diterpenoids due to its specific biological activities and chemical structure. Similar compounds include:
Communic Acid: Another diterpenoid found in coniferous trees with similar anti-inflammatory properties.
Labdane Diterpenes: A class of diterpenoids with various biological activities, including anti-inflammatory and antibacterial effects.
Cupressic acid stands out due to its potent anti-inflammatory and antibacterial properties, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODNMXJBXUOQF-ZRSLWSEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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